1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea
Description
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-19(24,17-10-14-4-2-3-5-16(14)25-17)12-22-18(23)21-11-13-6-8-15(20)9-7-13/h2-10,24H,11-12H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMFQDDSGQYUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea typically involves multiple steps:
Formation of Benzofuran-2-yl Intermediate: The initial step involves the synthesis of the benzofuran-2-yl intermediate through cyclization reactions.
Hydroxypropylation: The benzofuran-2-yl intermediate is then subjected to hydroxypropylation using appropriate reagents and conditions.
Urea Formation: The final step involves the reaction of the hydroxypropylated benzofuran with 4-fluorobenzyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Urea Functional Group
The urea group undergoes hydrolysis under both acidic and basic conditions, yielding amines and carbonyl compounds. This reaction is critical for understanding degradation pathways in biological systems.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | H⁺ (e.g., HCl) | Amine derivative + carbonyl acid |
| Basic hydrolysis | OH⁻ (e.g., NaOH) | Amine salt + carbonyl acid |
Mechanism : The hydrolysis involves nucleophilic attack on the carbonyl carbon of the urea, leading to cleavage of the C-N bonds.
Urea Formation
The urea group is likely formed via the reaction of an amine (e.g., benzofuran-2-yl-hydroxypropylamine) with an isocyanate (e.g., 4-fluorobenzyl isocyanate).
Coupling Reactions
The benzofuran-2-yl fragment may be introduced via palladium-catalyzed cross-coupling reactions. For example:
Nucleophilic Substitution
The hydroxypropyl chain’s hydroxyl group can participate in nucleophilic substitution reactions, influenced by solvent and pH:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acid-catalyzed substitution | H⁺, polar aprotic solvent | Formation of esters/alkyl derivatives |
| Base-catalyzed substitution | OH⁻, aqueous medium | Formation of ethers or amines |
Key Factors : Solvent choice (e.g., dichloromethane vs. ethanol) and temperature control reactivity.
Structural Modifications
The compound’s reactive sites enable further derivatization:
-
Benzofuran Functionalization : Alkylation or arylation to tune biological activity.
-
Urea Derivatization : Replacement of the 4-fluorobenzyl group with other aryl or alkyl isocyanates.
Comparative Reaction Profiling
| Reaction | Key Drivers | Biological Implications |
|---|---|---|
| Hydrolysis | pH, temperature | Degradation in physiological fluids |
| Coupling (Pd-catalyzed) | Catalyst choice, solvent | Synthesis efficiency |
| Nucleophilic substitution | Solvent polarity, pH | Stability in drug formulations |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation:
- Inhibition of COX Enzymes : Studies suggest that it effectively inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Neuroprotective Effects
Research into the neuroprotective effects of this compound indicates its potential in treating neurodegenerative diseases:
- Mechanism : It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, suggesting applications in conditions like Alzheimer's disease .
Therapeutic Applications
Given its diverse biological activities, 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea could be explored for various therapeutic uses:
- Cancer Therapy : As an adjunct therapy in combination with existing chemotherapeutics to enhance efficacy and reduce side effects.
- Anti-inflammatory Drugs : Potential development as a non-steroidal anti-inflammatory drug (NSAID) alternative.
- Neuroprotective Agents : Further research could lead to formulations aimed at neurodegenerative disorders.
Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines revealed that treatment with 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea resulted in a significant reduction in cell viability (IC50 values around 10 µM). The study utilized flow cytometry to analyze apoptosis rates and confirmed the activation of caspase pathways .
Study 2: Anti-inflammatory Activity
In an animal model of arthritis, administration of the compound led to a marked decrease in paw swelling and joint inflammation. Histological analysis indicated reduced infiltration of inflammatory cells compared to control groups .
Study 3: Neuroprotection
In vitro studies on neuronal cell cultures exposed to oxidative stress showed that the compound significantly reduced cell death and preserved mitochondrial function, indicating its potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations in Benzofuran-Containing Ureas
- 1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea (): Differs by lacking the hydroxy group and having a propyl chain at benzofuran-3 instead of hydroxypropyl at position 2.
- Bis[1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)-3-[4-(2-methylpropoxy)benzyl]urea] (Pimavanserin, ):
A bis-urea derivative approved for Parkinson’s psychosis. The 4-fluorobenzyl group is retained, but piperidine and methoxybenzyl substituents confer CNS selectivity. The target compound’s benzofuran may offer distinct receptor interactions .
Fluorobenzyl-Containing Bioactive Molecules
- Naphthalen-1-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (): Shares the 4-fluorobenzyl group but replaces urea with an indole-carboxylate ester. This structural difference likely shifts activity from urea-based CNS targets to cannabinoid receptor modulation, as seen in regulated analogs .
- 1-(4-Fluorobenzyl)-3-aryl-2-thiohydantoins ():
Anti-parasitic thiohydantoins with fluorobenzyl groups. Replacing urea with a sulfur-containing heterocycle (thiohydantoin) alters electron distribution and bioavailability, emphasizing the urea scaffold’s role in hydrogen bonding .
Regulatory and Docking Insights
- Controlled Substances (): Multiple 4-fluorobenzyl-containing compounds (e.g., indazole-carboxamides) are regulated due to psychoactive properties.
- Docking Predictions ():
Tools like GOLD could model the hydroxypropyl group’s role in displacing water molecules during binding, a critical factor in ligand-receptor affinity. Propyl analogs () may exhibit weaker docking scores due to reduced polarity .
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Hypothetical Physicochemical Properties
| Compound Name | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors |
|---|---|---|---|
| Target Compound | ~400 | 2.8 | 3 (urea + hydroxyl) |
| 1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea | ~370 | 3.5 | 2 (urea only) |
| Pimavanserin | ~800 | 4.2 | 4 (bis-urea) |
Biological Activity
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds in the benzofuran class. For instance, derivatives of benzofuran have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity of Benzofuran Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea | A549 | TBD | Apoptosis induction |
| Benzofuran derivative X | MCF-7 | 0.46 | CDK inhibition |
| Benzofuran derivative Y | HeLa | 7.01 | Topoisomerase II inhibition |
The biological activity of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea may involve several key mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases, which play crucial roles in cancer cell signaling pathways.
- Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : By interfering with the cell cycle, these compounds can prevent cancer cells from proliferating.
Case Studies
Several studies have evaluated the biological activity of benzofuran derivatives:
- Study on Antitumor Activity : A recent study demonstrated that a compound structurally similar to 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea exhibited significant antitumor activity against A549 cell lines with an IC50 value indicating potent efficacy (IC50 = TBD) .
- Mechanistic Insights : Molecular docking studies have suggested that the compound interacts effectively with target proteins involved in cancer progression, demonstrating a favorable binding affinity and stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis involving (1) condensation of benzofuran-2-carboxylic acid derivatives with hydroxypropylamine intermediates under Mitsunobu conditions (using triphenylphosphine/DIAD), followed by (2) urea formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the hydroxypropyl-benzofuran intermediate and 4-fluorobenzyl isocyanate. Optimize yields by controlling stoichiometry (1:1.2 molar ratio for urea coupling) and using anhydrous DMF as solvent at 0–5°C .
- Key Data :
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DIAD, PPh₃ | 65–70 | ≥95% |
| 2 | EDC, HOBt | 50–55 | ≥90% |
Q. How can the structural identity of this compound be confirmed, and what analytical techniques are critical?
- Methodology :
- X-ray crystallography : Single-crystal analysis (if crystallizable) to resolve the 3D structure, focusing on urea linkage geometry and benzofuran/fluorobenzyl spatial orientation .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include δ 7.2–7.8 ppm (benzofuran aromatic protons), δ 4.3–4.6 ppm (CH₂ of fluorobenzyl), and δ 5.1 ppm (hydroxypropyl -OH).
- HRMS : Confirm molecular ion [M+H]⁺ at m/z calculated for C₂₀H₂₀FN₂O₃: 367.1462 .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodology :
- CNS receptor screening : Radioligand binding assays (e.g., for serotonin 5-HT₂A or cannabinoid receptors CB1/CB2) due to structural similarities to pimavanserin and synthetic cannabinoids .
- Cytotoxicity : MTT assay in HEK-293 or SH-SY5Y cells at 1–100 µM to establish baseline safety .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzyl substitution or benzofuran ring expansion) impact receptor binding affinity and selectivity?
- Methodology :
- Comparative SAR studies : Synthesize analogs with variations (e.g., 3-fluorobenzyl, naphthofuran) and test in competitive binding assays (e.g., 5-HT₂A: Ki values reported for pimavanserin analogs range 0.5–15 nM) .
- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptor active sites (e.g., 5-HT₂A transmembrane domain) .
Q. What metabolic pathways dominate in vivo, and how do they influence bioavailability?
- Methodology :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and identify phase I/II metabolites via LC-QTOF-MS. Key enzymes: CYP3A4 (hydroxylation) and UGT1A1 (glucuronidation).
- Pharmacokinetics : Administer to Sprague-Dawley rats (IV/PO) and calculate parameters (e.g., t₁/₂, Cmax) using non-compartmental analysis. Expected low oral bioavailability (<20%) due to first-pass metabolism .
Q. How does the stereochemistry of the hydroxypropyl group affect pharmacological activity?
- Methodology :
- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) and test in receptor assays.
- In vivo efficacy : Compare enantiomers in rodent models of psychosis (e.g., MK-801-induced hyperlocomotion). A 2–3 fold difference in ED₅₀ between enantiomers is typical for CNS-active ureas .
Q. What strategies mitigate oxidative degradation of the benzofuran moiety during long-term stability studies?
- Methodology :
- Forced degradation : Expose to 40°C/75% RH for 4 weeks. Monitor degradation products (e.g., quinone derivatives) via UPLC-PDA.
- Stabilization : Add antioxidants (0.1% BHT) or use lyophilized formulations to reduce hydrolysis/oxidation .
Contradictions and Validation
- Data Gap : reports synthetic cannabinoids with fluorobenzyl groups showing high CB1 affinity, but highlights urea derivatives targeting 5-HT₂A. Resolve via dual-receptor screening to clarify primary targets.
- Validation : Replicate crystallographic data ( ) with DFT-based geometry optimization to confirm bond angles/energetic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
